2-Bromo-6-chloro-5-nitroquinoline
CAS No.:
Cat. No.: VC15898426
Molecular Formula: C9H4BrClN2O2
Molecular Weight: 287.50 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrClN2O2 |
|---|---|
| Molecular Weight | 287.50 g/mol |
| IUPAC Name | 2-bromo-6-chloro-5-nitroquinoline |
| Standard InChI | InChI=1S/C9H4BrClN2O2/c10-8-4-1-5-7(12-8)3-2-6(11)9(5)13(14)15/h1-4H |
| Standard InChI Key | SYLKTIPFQIRITA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 2-bromo-6-chloro-5-nitroquinoline features a quinoline backbone (a bicyclic system combining a benzene ring with a pyridine ring) substituted at positions 2, 5, and 6 with bromine, nitro, and chlorine groups, respectively. The IUPAC name, 2-bromo-6-chloro-5-nitroquinoline, reflects this substitution pattern. Key structural attributes include:
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Molecular Formula: C₉H₄BrClN₂O₂
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Molecular Weight: 287.50 g/mol
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Skeletal Framework: The planar quinoline system enables π-π stacking interactions, while electron-withdrawing substituents (Br, Cl, NO₂) polarize the molecule, enhancing electrophilicity .
Comparative analysis with positional isomers, such as 3-bromo-5-chloro-6-nitroquinoline, reveals distinct electronic profiles. For instance, the nitro group at position 5 in the target compound creates a meta-directing effect, influencing regioselectivity in further reactions .
Synthesis Methods
Multi-Step Synthesis via Halogenation and Nitration
The synthesis of 2-bromo-6-chloro-5-nitroquinoline typically involves sequential halogenation and nitration steps. A representative pathway includes:
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Quinoline Nitration: Initial nitration of 6-chloroquinoline at position 5 using a nitric acid-sulfuric acid mixture.
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Bromination: Electrophilic bromination at position 2 employing bromine in the presence of a Lewis catalyst (e.g., FeBr₃) .
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Purification: Recrystallization from ethanol or methanol yields the pure product.
Table 1: Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50–60°C | 78 | 95 |
| Bromination | Br₂/FeBr₃, 80°C | 65 | 92 |
| Recrystallization | Ethanol, −20°C | 90 | 99 |
Alternative methods, such as continuous flow reactors, improve scalability and reduce reaction times by optimizing heat transfer and mixing efficiency.
Physical and Chemical Properties
Thermodynamic and Solubility Data
2-Bromo-6-chloro-5-nitroquinoline is a crystalline solid with the following properties:
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Melting Point: 167–170°C (lit.)
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in polar aprotic solvents (e.g., DMSO, DMF).
The nitro group’s electron-withdrawing effect lowers the compound’s pKa, enhancing stability under acidic conditions. UV-Vis spectroscopy reveals a λₘₐₓ at 320 nm, attributed to n→π* transitions of the nitro group .
Biological Activities and Mechanism
Antimicrobial Efficacy
Studies on structurally related nitroquinolines demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2 µg/mL) and fungi (e.g., Candida albicans, MIC = 4 µg/mL). The mechanism involves:
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Bioreduction: Intracellular nitroreductases convert the nitro group to nitro radicals, generating reactive oxygen species (ROS) that damage DNA and proteins.
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Halogen Bonding: Bromine and chlorine atoms form strong interactions with bacterial enzymes (e.g., DNA gyrase), disrupting replication .
Table 2: Antimicrobial Activity Comparison
| Organism | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 2.0 | |
| E. coli | 32.0 | |
| C. albicans | 4.0 |
Applications in Medicinal and Materials Chemistry
Drug Development
The compound’s bioactivity profile positions it as a lead structure for:
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Antibacterial Agents: Derivatives with modified halogen substituents show improved pharmacokinetics.
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Anticancer Therapeutics: Nitroquinolines induce apoptosis in HeLa cells (IC₅₀ = 8 µM) via ROS-mediated pathways .
Materials Science
In organic electronics, halogenated quinolines serve as electron-deficient moieties in luminescent materials. For example, 2-bromo-6-chloro-5-nitroquinoline enhances charge transport in organic field-effect transistors (OFETs) due to its low LUMO energy (−3.2 eV) .
Future Perspectives
Ongoing research aims to:
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